N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a cyclopentanecarboxamide group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Finally, the cyclopentanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, leading to the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce secondary or tertiary amines .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with biological membranes and proteins, potentially inhibiting enzyme activity or receptor binding. The piperidine ring can enhance the compound’s binding affinity and specificity, while the cyclopentanecarboxamide group may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide stands out due to its unique combination of the thiadiazole, piperidine, and cyclopentanecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINMOLLQLLIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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